![molecular formula C16H23N3O2S B5514377 3,4-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone](/img/structure/B5514377.png)
3,4-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone
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Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, often starting from simpler benzaldehydes and thiosemicarbazides. For example, compounds derived from 3,4-dimethoxybenzaldehyde have been synthesized and characterized, highlighting the diverse synthetic routes and the influence of substituents on the final products' properties (Khalaji et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone has been a subject of significant interest. Studies have detailed the crystal structures, demonstrating various geometries and the impact of different groups on the molecular conformation (Peralta et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their molecular structure. Research has explored how substituents affect their reactivity, including how they participate in hydrogen bonding and other interactions, leading to diverse supramolecular structures (Stalin & Rajendiran, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, have been investigated, providing insights into how molecular modifications can impact these characteristics. These studies contribute to a deeper understanding of the material properties relevant for various applications (Takjoo et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, have been a focal point. The formation of metal complexes, for example, has been shown to significantly alter the chemical behavior and potential applications of these compounds (Kumar & Kumar, 2023).
Safety and Hazards
properties
IUPAC Name |
1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-20-14-9-8-12(10-15(14)21-2)11-17-19-16(22)18-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEGPSXUMGHGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3,4-dimethoxybenzylidene)hydrazinecarbothioamide |
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